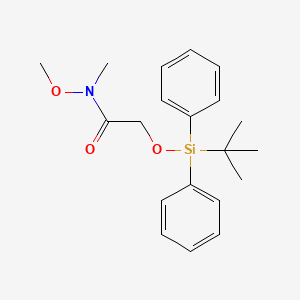

2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide

描述

属性

IUPAC Name |

2-[tert-butyl(diphenyl)silyl]oxy-N-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3Si/c1-20(2,3)25(17-12-8-6-9-13-17,18-14-10-7-11-15-18)24-16-19(22)21(4)23-5/h6-15H,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVRWJKLOZNLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434713 | |

| Record name | 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154698-93-8 | |

| Record name | 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide typically involves the protection of an alcohol or amine with the tert-butyldiphenylsilyl group. One common method involves the reaction of tert-butyldiphenylsilyl chloride with the corresponding alcohol or amine in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial production methods for this compound may involve similar synthetic routes but are often optimized for large-scale production. This can include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

化学反应分析

2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide undergoes various types of chemical reactions, including:

Oxidation: The tert-butyldiphenylsilyl group is generally stable under mild oxidative conditions, but strong oxidizing agents can lead to its removal.

Reduction: This compound is resistant to reduction due to the steric hindrance provided by the tert-butyldiphenylsilyl group.

Substitution: The tert-butyldiphenylsilyl group can be removed under acidic or basic conditions, allowing for further functionalization of the molecule.

Common reagents used in these reactions include tetrabutylammonium fluoride for deprotection, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Structural Features

The presence of the silyl group enhances the compound's stability and reactivity, making it suitable for various applications in synthetic chemistry.

Organic Synthesis

2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide serves as a versatile intermediate in organic synthesis. Its silyl ether functionality allows it to participate in various reactions, including:

- Silicon-based coupling reactions : The compound can be used to introduce silyl groups into organic molecules, facilitating further functionalization.

- Protective group chemistry : The tert-butyldiphenylsilyl group acts as a protective group for alcohols and amines during multi-step syntheses.

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications due to its ability to modify biological activity through structural variations. Specific applications include:

- Drug development : The compound's methoxy and methylacetamide groups may enhance solubility and bioavailability of therapeutic agents. Research indicates that modifications to similar structures can lead to improved pharmacokinetic properties.

Material Science

The unique properties of silane compounds make them valuable in material science, particularly in:

- Coatings and adhesives : The incorporation of this compound into polymer matrices can improve adhesion and durability due to its silane functionality.

Case Study 1: Synthesis of Advanced Pharmaceuticals

A study demonstrated the use of this compound as an intermediate in synthesizing a new class of anti-cancer agents. The introduction of the silyl group facilitated selective reactions that led to compounds with enhanced efficacy against cancer cell lines.

Case Study 2: Development of Silane-Based Coatings

Research focused on incorporating this compound into silane-based coatings for enhanced performance in harsh environments. The results indicated improved adhesion properties and resistance to environmental degradation, showcasing its potential in industrial applications.

作用机制

The mechanism by which 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide exerts its effects is primarily through the protection of functional groups. The tert-butyldiphenylsilyl group forms a stable bond with alcohols and amines, preventing them from participating in unwanted side reactions. This allows for selective reactions to occur, facilitating the synthesis of complex molecules.

相似化合物的比较

Table 1: Key Comparative Data

Key Comparative Analysis

tert-Butyldiphenylsilyl (TBDPS) Derivatives

- Stability : The TBDPS group in this compound offers superior stability compared to trimethylsilyl (TMS) analogs, resisting hydrolysis under mildly acidic or basic conditions. However, it is cleaved efficiently by fluoride ions (e.g., TBAF) .

- Lipophilicity: TBDPS-containing compounds exhibit higher lipophilicity than their TMS counterparts, enhancing solubility in non-polar solvents like THF or dichloromethane .

Weinreb Amide vs. Conventional Amides

- Reactivity: The Weinreb amide in the target compound enables selective ketone formation via organometallic reagents (e.g., Grignard or organolithium reagents), unlike standard amides (e.g., Methoxycarbonyl glycine ethyl ester in ), which require harsher conditions for transformation .

生物活性

2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide (CAS No. 154698-93-8) is a chemical compound notable for its application in organic synthesis, particularly as a protecting group for alcohols and amines. Its unique structure, featuring a tert-butyldiphenylsilyl (TBDPS) group, contributes to its stability and versatility in various chemical reactions. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 357.52 g/mol. The compound's structure is characterized by the presence of a TBDPS group, which provides steric hindrance and chemical stability.

The primary mechanism by which this compound exerts its biological effects is through the protection of functional groups during synthetic processes. The TBDPS group forms stable bonds with alcohols and amines, preventing them from participating in unwanted side reactions. This selectivity allows for the synthesis of complex molecules that may exhibit biological activity.

1. Organic Synthesis

This compound is extensively used in organic chemistry for the protection of reactive functional groups. This function is crucial in synthesizing various biologically active compounds, including pharmaceuticals and agrochemicals.

2. Pharmaceutical Development

The compound serves as an intermediate in the synthesis of drug candidates. Its ability to stabilize reactive intermediates enhances the efficiency of synthetic pathways leading to bioactive molecules.

Case Studies

Several studies have highlighted the biological relevance of compounds synthesized using this compound as a protecting group:

- Anti-inflammatory Activity : A study investigating novel derivatives synthesized using TBDPS protection demonstrated significant anti-inflammatory properties, with some compounds exhibiting IC50 values below 1 µM against COX enzymes .

- Antimicrobial Activity : Compounds derived from this protecting group have shown selective antibacterial activity against Gram-negative bacteria like E. coli and Salmonella enterica, indicating potential applications in treating infections .

Biological Activity Table

常见问题

Q. What is the synthetic methodology for preparing 2-((tert-butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide?

The compound is synthesized via sequential protection and functionalization. First, the alcohol group is protected with tert-butyldiphenylsilyl chloride (TBDPS-Cl) under inert conditions using imidazole or a similar base in anhydrous dichloromethane. Subsequent conversion to the Weinreb amide (N-methoxy-N-methylamide) is achieved via coupling with N,O-dimethylhydroxylamine hydrochloride using carbodiimide reagents (e.g., EDCI or DCC) in the presence of catalytic DMAP. Reaction monitoring via TLC or LC-MS is critical to confirm intermediate formation .

Q. Why is the tert-butyldiphenylsilyl (TBDPS) group preferred for hydroxyl protection in this compound?

The TBDPS group offers steric bulk and stability under basic and mildly acidic conditions, making it ideal for multi-step syntheses. Unlike smaller silyl groups (e.g., TMS), TBDPS resists accidental cleavage during subsequent reactions. Its lipophilicity also aids in purification via column chromatography. Deprotection typically requires fluoride ions (e.g., TBAF) in THF, ensuring selective removal without affecting the Weinreb amide .

Q. How is this compound characterized spectroscopically?

Key characterization methods include:

- ¹H/¹³C NMR : Peaks for the TBDPS group (δ ~1.05 ppm for tert-butyl, aromatic protons at δ 7.3–7.7 ppm) and the Weinreb amide (N-methyl at δ ~3.10 ppm, methoxy at δ ~3.60 ppm).

- FT-IR : C=O stretch of the amide (~1640 cm⁻¹) and Si-O-C vibration (~1100 cm⁻¹).

- HRMS : Exact mass verification using ESI or MALDI-TOF. Cross-referencing with databases like NIST Chemistry WebBook ensures data accuracy .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energy barriers for silylation and amide formation. Tools like the ICReDD platform integrate reaction path searches with experimental data to refine solvent selection, temperature, and catalyst loadings. For example, simulations might reveal that THF outperforms DCM in minimizing side reactions during silylation .

Q. What experimental precautions are necessary to ensure compound stability?

- Thermal Stability : Differential scanning calorimetry (DSC) data for analogous silyl ethers indicate decomposition above 150°C, requiring low-temperature storage (2–8°C) and avoidance of prolonged heating .

- Moisture Sensitivity : Anhydrous conditions are critical during synthesis; storage under argon or nitrogen prevents hydrolysis of the silyl ether.

- Mutagenicity : Ames testing of related anomeric amides shows low mutagenic potential, but PPE (gloves, goggles) and fume hoods are mandatory .

Q. How can contradictory data on deprotection yields be resolved?

Variability in TBDPS cleavage efficiency often stems from fluoride source (TBAF vs. HF-pyridine) or solvent polarity. For example:

Q. What strategies mitigate side reactions during Weinreb amide formation?

- Catalyst Optimization : DMAP (4-dimethylaminopyridine) reduces racemization and accelerates coupling.

- Stoichiometric Control : Excess N,O-dimethylhydroxylamine hydrochloride (1.5 eq.) drives the reaction to completion.

- Byproduct Trapping : Scavengers like polymer-bound trisamine remove residual carbodiimide, minimizing undesired urea formation .

Methodological Best Practices

- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients. The TBDPS group increases retention time; adjust polarity gradually.

- Scale-Up Considerations : For gram-scale synthesis, replace DCM with toluene to improve safety and reduce solvent costs.

- Data Validation : Compare NMR shifts with PubChem records and replicate experiments in triplicate to confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。